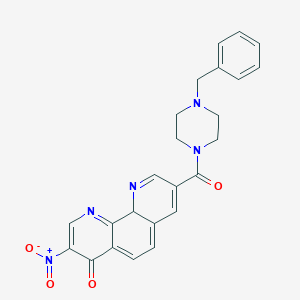
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenanthroline core, which is a heterocyclic structure known for its applications in coordination chemistry, and a benzylpiperazine moiety, which is often found in pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one typically involves multi-step organic reactions. One common approach starts with the nitration of 1,10-phenanthroline to introduce the nitro group at the 3-position. This is followed by the acylation of the phenanthroline derivative with 4-benzylpiperazine-1-carbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation: The phenanthroline core can be oxidized under strong oxidative conditions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phenanthroline-quinone derivatives.
科学研究应用
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a pharmacological agent due to the presence of the benzylpiperazine moiety, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes or receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, which could explain some of its pharmacological effects. Additionally, the phenanthroline core can chelate metal ions, potentially affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one: A reduced form with an amino group instead of a nitro group.
2-(4-benzylpiperazine-1-carbonyl)-6,8-dichlorochromen-4-one: A structurally similar compound with a chromenone core.
5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one: Another related compound with a pyrroloquinoline core.
Uniqueness
What sets 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one apart is its unique combination of a phenanthroline core and a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C24H21N5O4 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14,21H,8-11,15H2 |
InChI 键 |
OWPQOUSCOWKWFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=C5C(=NC=C(C5=O)[N+](=O)[O-])C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


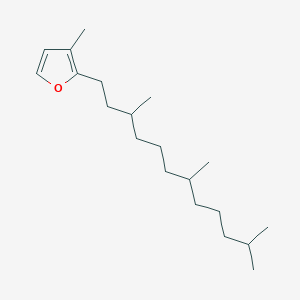
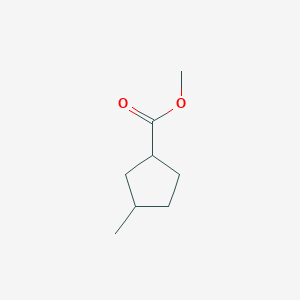
![2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14786532.png)
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)

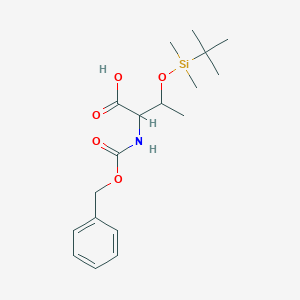
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
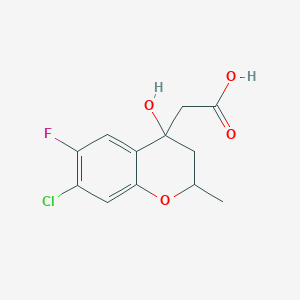
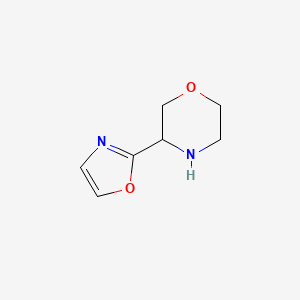
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
